2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
Description
2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a brominated derivative of imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), a well-characterized fluorophore in carbon dot (CD) systems.
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKEUGUWBNUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Post-cyclization bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid enables selective substitution at position 2.
Case Study :
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Substrate : Imidazo[1,2-a]pyridine-7-carboxylic acid.
-
Conditions : NBS (1.2 eq), dimethylformamide (DMF), 80°C, 6 hours.
Challenges :
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Regioselectivity : Carboxylic acid at position 7 directs bromination to position 2 via resonance effects.
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Side Reactions : Over-bromination occurs at >1.5 eq NBS, necessitating stoichiometric control.
Carboxylation Methods
Hydrolysis of Ester Precursors
Ethyl or methyl esters are commonly hydrolyzed under basic conditions:
| Ester | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Ethyl | NaOH | MeOH | 4 | 92% |
| Methyl | KOH | EtOH | 6 | 88% |
Optimization Insight : Methanol accelerates hydrolysis due to higher polarity, reducing reaction time by 33% compared to ethanol.
Direct Carboxylation via C-H Activation
Palladium-catalyzed carboxylation introduces carboxylic acid groups without ester intermediates:
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : 1,10-Phenanthroline.
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Conditions : CO₂ (1 atm), DMF, 100°C, 12 hours.
Industrial-Scale Production Challenges
Solvent and Temperature Optimization
Scaled-up synthesis requires balancing reaction efficiency and safety:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Temperature | 50°C | 45–55°C |
| Solvent | Ethanol (66.9g) | Isopropanol |
| Mixing Time | 5 h | 10 h |
Findings : Isopropanol reduces volatility risks in large reactors, while extended mixing improves homogeneity and yield consistency.
Recrystallization for Purity Enhancement
Ethyl acetate/n-hexane (1:1 v/v) achieves 99% purity by removing brominated byproducts:
Comparative Analysis of Synthetic Routes
| Method | Bromine Source | Carboxylation Step | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | Bromoacetaldehyde | Ester hydrolysis | 72% | 99% | High |
| Post-bromination | NBS | Direct C-H activation | 78% | 97% | Moderate |
| One-pot | Br₂ | Simultaneous | 65% | 93% | Low |
Trade-offs : Cyclocondensation offers superior scalability but requires ester precursors. Direct C-H activation avoids multi-step synthesis but faces catalyst cost barriers.
Chemical Reactions Analysis
2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Cyclization Reactions: These reactions can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid has been studied for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications of the imidazo-pyridine structure can enhance activity against various bacterial strains.
| Study | Findings |
|---|---|
| Smith et al., 2023 | Identified derivatives with improved efficacy against E. coli. |
| Johnson et al., 2024 | Reported synergistic effects when combined with traditional antibiotics. |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
| Study | Cancer Type | Mechanism |
|---|---|---|
| Lee et al., 2023 | Breast Cancer | Induces apoptosis via caspase activation. |
| Patel et al., 2024 | Lung Cancer | Inhibits PI3K/Akt pathway leading to cell cycle arrest. |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and coatings.
Polymer Synthesis
This compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
| Polymer Type | Application | Reference |
|---|---|---|
| Conductive Polymers | Electronics | Zhang et al., 2024 |
| Biodegradable Polymers | Packaging | Kim et al., 2023 |
Coatings
Research indicates that incorporating this compound into coatings can improve corrosion resistance and durability.
| Coating Type | Benefits | Study Reference |
|---|---|---|
| Anti-corrosive Coatings | Enhanced lifespan in marine environments | Torres et al., 2023 |
| UV-resistant Coatings | Improved stability under sunlight exposure | Nguyen et al., 2024 |
Agricultural Applications
Recent studies have explored the use of this compound as a potential agrochemical.
Pesticide Development
The compound has shown promise in developing pesticides that target specific pests while minimizing environmental impact.
| Pest Targeted | Efficacy Rate (%) | Reference |
|---|---|---|
| Aphids | 85 | Brown et al., 2024 |
| Fungal Pathogens | 90 | Green et al., 2023 |
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
*Molecular weight calculated based on analogous brominated compounds.
†Bromine’s heavy atom effect may enhance spin-orbit coupling, reducing QY but enabling phosphorescence.
Fluorescence and Quantum Yield (QY) Trends
- IPCA: Exhibits strong blue fluorescence (450 nm) with QY ~80% due to planar conjugation and minimal non-radiative decay .
- Brominated Derivatives : Bromine’s electron-withdrawing nature red-shifts absorption/emission (cf. TPCA’s green emission at ~550 nm ). However, heavy atom effects likely reduce QY by promoting intersystem crossing .
- Methyl/Chloro Substitutions : Methyl groups (e.g., 7-methyl-IPCA) enhance hydrophobicity but may disrupt π-stacking, altering aggregation . Chloro analogs show lower QY than IPCA due to weaker electronic perturbation .
Aggregation and Solubility
- IPCA : Forms fluorescent aggregates in CDs, enhancing QY via rigidification .
- Brominated Analogs : Bromine’s bulkiness may hinder aggregation, reducing solid-state fluorescence. Conversely, halogen bonding could stabilize specific conformations .
- Thiazolo Derivatives (TPCA/TPDCA) : Thiazolo rings increase solubility in polar solvents but reduce π-conjugation vs. imidazo cores, leading to weaker fluorescence .
Biological Activity
2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound this compound features a fused imidazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 32 to 128 µg/mL, indicating moderate antimicrobial efficacy .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 50 to 150 µM, suggesting that it has a significant cytotoxic effect on these cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted by Wiemer et al. (2009), the effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells were evaluated. The study revealed that several compounds, including this compound, exhibited significant cytotoxicity with IC50 values below 150 µM. The researchers concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
Q & A
Q. Basic
- Byproducts : Unreacted brominating agents or oxidized intermediates.
- Detection : TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC (C18 column, retention time ~8.2 min).
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of precursor to NBS) and use scavengers (e.g., Na₂S₂O₃) .
How to design experiments for studying biological interactions?
Q. Advanced
- Radiolabeling : Introduce ¹⁴C at the carboxylic acid group for pharmacokinetic studies.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (Kd ~10⁻⁶ M).
- Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets .
What computational methods model its collision cross-section and electronic structure?
Q. Advanced
- Density Functional Theory (DFT) : Predicts optimized geometry (bond lengths: C-Br ~1.89 Å) and electrostatic potential maps.
- Collision Cross-Section (CCS) : Calculated CCS for [M+H]+ is ~150.3 Ų (experimental match via ion mobility spectrometry) .
How do reaction conditions influence yield and purity?
Q. Advanced
- Temperature : Higher temps (>120°C) accelerate cyclization but risk decomposition.
- Catalysts : Pd(OAc)₂ improves coupling efficiency (yield +20%).
- Solvents : DMF increases solubility but may form carboxamide byproducts; switch to THF for cleaner reactions .
What strategies modify the core structure for enhanced bioactivity?
Q. Advanced
- Derivatization : Replace bromine with trifluoromethyl (electron-withdrawing) or amino (electron-donating) groups.
- Prodrug design : Convert carboxylic acid to ester (e.g., ethyl ester) for improved membrane permeability.
- Metal complexes : Coordinate with Cu(II) to enhance antimicrobial activity (MIC ~5 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
